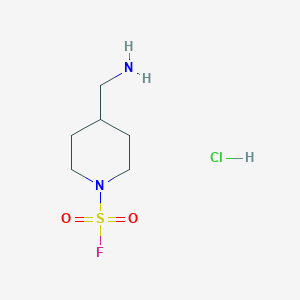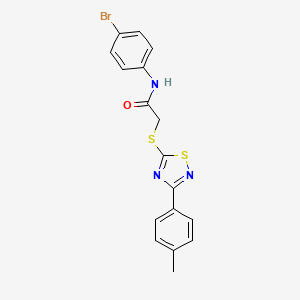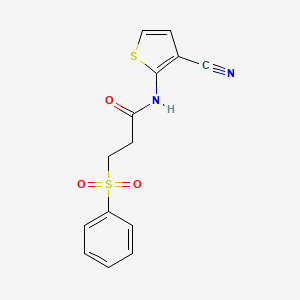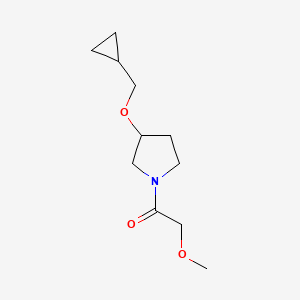![molecular formula C9H12Cl2N2 B2723305 2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride CAS No. 2197054-37-6](/img/structure/B2723305.png)
2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2’,3’-Dihydrospiro{cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride” is a chemical compound with the molecular formula C9H12Cl2N21. It has a molecular weight of 219.111. This product is intended for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of “2’,3’-Dihydrospiro{cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride”. However, the synthesis of similar compounds often involves complex organic reactions. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, I couldn’t find specific information about the molecular structure of “2’,3’-Dihydrospiro{cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride”.Chemical Reactions Analysis
The chemical reactions of “2’,3’-Dihydrospiro{cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride” would depend on the conditions and reagents used. Unfortunately, I couldn’t find specific information about the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, structure, storage temperature, and purity. For “2’,3’-Dihydrospiro{cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride”, it has a molecular weight of 219.111. More research is needed to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Versatile Synthesis Techniques
Research highlights the development of versatile synthetic techniques for constructing complex molecular structures that incorporate spirocyclopropane and pyrrolidine frameworks. For instance, a three-component [3+2] cycloaddition involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives facilitates the synthesis of dispiro[pyrrolidine-2,3′-oxindole] derivatives under mild conditions, showcasing broad functional-group tolerance and yielding products with high yields and good to excellent diastereoselectivities (Wei et al., 2016). Similarly, the palladium(0)-catalyzed enantioselective functionalization of cyclopropanes to form pyrrolidine-fused γ-lactams represents a complementary approach, emphasizing the scarcity and value of such C-H functionalizations in creating saturated heterocycles (Pedroni & Cramer, 2015).
Structural Insights and Applications
The structural analysis and subsequent applications of these compounds are critical for understanding their potential in pharmaceuticals and materials science. For example, the crystal structure determination of spiro compounds like spiro[cyclohexane-1, 2'-6'-methoxy-1'-(α-chloroacetyl)-1, 2', 3', 4'-tetrahydro-4'-methylquinoline] provides insights into their antibacterial, antiarrhythmic, and antihypertensive activities, among other potential therapeutic applications (Soriano-garcia et al., 2000).
Advanced Building Blocks for Drug Synthesis
The development of advanced building blocks for drug synthesis is a significant area of application. 3-(2-Azidoethyl)oxindoles, for example, serve as precursors for the synthesis of biologically relevant spiro[pyrrolidine-3,3'-oxindoles] through cascade transformations, demonstrating their utility in creating compounds with high cytotoxicity toward tumor cell lines (Akaev et al., 2017).
Catalytic Asymmetry and Enantioselectivity
Catalytic processes that achieve high levels of asymmetry and enantioselectivity in the synthesis of spiro compounds are crucial for the production of optically active pharmaceuticals. Palladium-catalyzed asymmetric formal [3 + 2] cycloadditions of vinyl cyclopropanes with aldimines or ketimines provide an efficient method to obtain pyrrolidine or spiro[pyrrolidin-3,2'-oxindole] derivatives with high yield, excellent enantioselectivity, and diastereoselectivity, underlining the importance of these reactions in synthesizing optically enriched compounds (Huang et al., 2019).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific information about the safety and hazards of “2’,3’-Dihydrospiro{cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride”.
Future Directions
The future directions for research on “2’,3’-Dihydrospiro{cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride” could include studying its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to determine its safety and hazards.
Please note that this analysis is based on the limited information available and more research is needed for a comprehensive understanding of “2’,3’-Dihydrospiro{cyclopropane-1,1’-pyrrolo[2,3-b]pyridine}dihydrochloride”.
properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane];dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.2ClH/c1-2-7-8(10-5-1)11-6-9(7)3-4-9;;/h1-2,5H,3-4,6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFMYFLTCFAMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)
![7-hydroxy-1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2723233.png)
![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2723236.png)
![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)
